3-methoxy-1H-indazole
Overview
Description
3-Methoxy-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. The methoxy group at the 3-position of the indazole ring imparts unique chemical properties to this compound, making it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
3-Methoxy-1H-indazole primarily targets tyrosine kinase . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play pivotal roles in cellular functions such as cell growth, differentiation, metabolism, and division .
Mode of Action
The compound interacts with its target, tyrosine kinase, by binding to its hinge region . This interaction inhibits the enzymatic activity of the kinase, leading to a disruption in the signal transduction cascades it mediates. The exact nature of this interaction and the resulting changes at a molecular level are still under investigation.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the tyrosine kinase signaling pathway . By inhibiting tyrosine kinase, the compound disrupts various downstream effects mediated by this enzyme. These effects can include cell growth and proliferation, cell movement, and cell survival. The disruption of these pathways can lead to a variety of cellular responses, including apoptosis or cell death.
Result of Action
This compound has been found to exhibit antiproliferative activity . Specifically, it has been observed to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μM, causing a block in the G0–G1 phase of the cell cycle . This suggests that the compound could potentially be used as a therapeutic agent in the treatment of cancer.
Biochemical Analysis
Biochemical Properties
Indazole derivatives have been found to interact with a variety of enzymes, proteins, and other biomolecules . For instance, indazole-containing compounds have been used as inhibitors of β 3-adrenergic receptor (β 3-AR) agonist .
Cellular Effects
Some indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μM, causing a block in G0–G1 phase of the cell cycle .
Molecular Mechanism
It has been demonstrated that the 1H-indazole-3-amine structure is an effective hinge-binding fragment, and in Linifanib, it binds effectively with the hinge region of tyrosine kinase .
Temporal Effects in Laboratory Settings
The stability, degradation, and long-term effects on cellular function of indazole derivatives have been a subject of study .
Dosage Effects in Animal Models
The effects of indazole derivatives at different dosages have been studied in animal models .
Metabolic Pathways
Indazole derivatives are known to be involved in the metabolism of tryptophan catalyzed by intestinal microorganisms .
Transport and Distribution
The transport and distribution of indazole derivatives have been a subject of study .
Subcellular Localization
The subcellular localization of indazole derivatives has been a subject of study .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methoxy-1H-indazole can be achieved through several methods. One common approach involves the cyclization of o-aminobenzonitriles with hydrazine derivatives under acidic conditions. Another method includes the transition metal-catalyzed reactions, such as the Cu(OAc)2-catalyzed formation of N-N bonds in the presence of oxygen as the terminal oxidant .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-1H-indazole undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyrazole ring, leading to the formation of dihydroindazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include substituted indazoles, dihydroindazoles, and various functionalized derivatives that can be further utilized in synthetic applications .
Scientific Research Applications
3-Methoxy-1H-indazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Comparison with Similar Compounds
1H-Indazole: Lacks the methoxy group, resulting in different chemical reactivity and biological activity.
2H-Indazole: Another tautomeric form with distinct properties.
3-Methyl-1H-Indazole: Substitution with a methyl group instead of a methoxy group alters its chemical behavior.
Uniqueness: 3-Methoxy-1H-indazole is unique due to the presence of the methoxy group, which influences its electronic properties and reactivity. This makes it a valuable compound for specific synthetic and biological applications .
Properties
IUPAC Name |
3-methoxy-1H-indazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-11-8-6-4-2-3-5-7(6)9-10-8/h2-5H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHIHZLGSYHTLMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NNC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20334076 | |
Record name | 3-methoxy-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20334076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1848-41-5 | |
Record name | 3-methoxy-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20334076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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